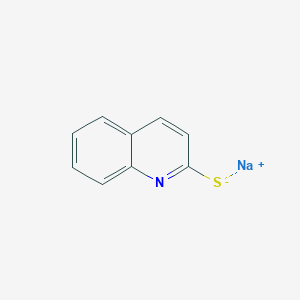

Sodium;quinoline-2-thiolate

Descripción

Overview of the Quinoline (B57606) Scaffold in Chemical Research

Quinoline, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone scaffold in chemical and medicinal research. nih.govdoi.org Its planar, heteroaromatic structure, with the molecular formula C₉H₇N, makes it a versatile building block in synthetic organic chemistry. doi.org The quinoline nucleus is prevalent in numerous natural products and has been central to the development of a wide array of pharmaceuticals and functional materials. bohrium.comresearchgate.netrsc.org

The significance of the quinoline scaffold is highlighted by its presence in drugs with diverse therapeutic applications, including antimalarial (e.g., chloroquine, quinine), anticancer, antibacterial, and anti-inflammatory agents. nih.govbohrium.comrsc.org Researchers are continually exploring quinoline derivatives for new biological activities, targeting conditions like Alzheimer's disease, hypertension, and various viral infections. nih.govacs.org Beyond medicine, quinoline derivatives are utilized as ligands in catalysis, as corrosion inhibitors, and in the manufacturing of dyes and sensors for light-emitting diodes. rsc.orgacs.orgrsc.org The sustained interest in this scaffold stems from its synthetic accessibility and the ability to modify its structure to fine-tune its chemical and physical properties for specific applications. bohrium.comnih.gov

The Role of Thiolate Ligands in Coordination Chemistry and Organic Synthesis

Thiolates (RS⁻), the conjugate bases of thiols (RSH), are crucial ligands in coordination chemistry and versatile reagents in organic synthesis. As soft Lewis bases, they form strong bonds with soft Lewis acidic metal centers, particularly late transition metals and heavy metals. wikipedia.org This strong gold-sulfur bond is fundamental to the stability of thiolate-protected gold nanoclusters. daneshyari.com The coordination chemistry of thiolates is extensive; they can act as terminal, one-electron ligands or as bridging, three-electron ligands, often connecting two or more metal centers. wikipedia.org This versatility allows for the formation of diverse and structurally complex metal-thiolate clusters and coordination polymers. xmu.edu.cnacs.org In bioinorganic chemistry, the thiolate side chain of the amino acid cysteine is a ubiquitous ligand in metalloenzymes, including iron-sulfur proteins, blue copper proteins, and cytochrome P450, where it plays a vital role in structure and catalytic function. wikipedia.org

In organic synthesis, thiolate ligands are valued for their nucleophilicity. They participate in a range of reactions, including the synthesis of metal nanoparticles where they act as stabilizing agents to control particle growth and prevent aggregation. researchgate.netmdpi.com The development of catalysts can be influenced by thiolates, which can act as transient cooperative ligands, either accelerating or inhibiting reactions to control outcomes like stereoselectivity in hydrogenation processes. bohrium.comnih.gov The reactivity and coordination modes of thiolate ligands can be tuned by altering the steric and electronic properties of their organic substituent (R), making them a highly adaptable tool for chemists. acs.org

Significance of Quinoline-2-thiolate in Contemporary Chemical and Materials Science Research

Quinoline-2-thiolate, the anion of quinoline-2-thiol (B7765226), combines the features of the quinoline scaffold with the potent coordinating ability of a thiolate group. The sodium salt, Sodium;quinoline-2-thiolate, serves as a convenient source of the quinoline-2-thiolate anion for various applications. This compound exists in a tautomeric equilibrium with its neutral form, quinoline-2(1H)-thione. researchgate.netnih.gov

In coordination chemistry, the thiol functional group makes quinoline-2-thiolate an excellent ligand for forming stable complexes with a variety of metal ions. solubilityofthings.com This property is exploited in analytical chemistry, where its derivatives have been developed as reagents for the detection and quantification of metal ions like palladium(II) and copper(I). jst.go.jp The interaction with metals can also induce or quench fluorescence, a property that has been explored for creating fluorescent sensors for detecting metal ions, changes in pH, and reactive nitrogen species like HNO. researchgate.netsolubilityofthings.com

As a building block in organic synthesis, quinoline-2-thiol and its thiolate form are valuable intermediates. solubilityofthings.com They can undergo various chemical transformations to produce more complex, functionalized quinoline derivatives, which are of interest for their potential biological activities and material applications. researchgate.netuobaghdad.edu.iq For instance, methods have been developed for the deoxygenative functionalization of quinoline N-oxides using thiourea (B124793) to regioselectively synthesize quinoline-2-thiones (the tautomer of quinoline-2-thiol). researchgate.net This highlights its role as a key precursor in the synthesis of diverse organosulfur quinoline compounds. researchgate.net The combination of a rigid, aromatic quinoline backbone and a reactive sulfur-based functional group makes this compound a significant compound in the design of new functional molecules and materials.

Chemical Properties of Quinoline-2-thiol

| Property | Value | Source |

| Molecular Formula | C₉H₇NS | nih.gov |

| Molecular Weight | 161.23 g/mol | nih.govsolubilityofthings.com |

| Appearance | Yellow to brown crystalline solid | solubilityofthings.com |

| IUPAC Name | 1H-quinoline-2-thione | nih.gov |

| Melting Point | 250-251 °C | sigmaaldrich.com |

| Solubility | Poorly soluble in water, favored in polar organic solvents. | solubilityofthings.com |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C9H6NNaS |

|---|---|

Peso molecular |

183.21 g/mol |

Nombre IUPAC |

sodium;quinoline-2-thiolate |

InChI |

InChI=1S/C9H7NS.Na/c11-9-6-5-7-3-1-2-4-8(7)10-9;/h1-6H,(H,10,11);/q;+1/p-1 |

Clave InChI |

GIKYIYDIVQLCBU-UHFFFAOYSA-M |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(=N2)[S-].[Na+] |

Sinónimos |

8-mercaptoquinoline 8-mercaptoquinoline hydrochloride 8-MQ 8-quinolinethiol quinoline-8-thiol sodium quinolinethiolate SQT-8 |

Origen del producto |

United States |

Synthetic Methodologies for Sodium;quinoline 2 Thiolate and Its Derivatives

Direct Synthesis Routes for Quinoline-2-thiol (B7765226) and its Deprotonated Sodium Salt

Quinoline-2-thiol predominantly exists in its tautomeric form, quinoline-2(1H)-thione. The deprotonation of this thione form readily yields the sodium;quinoline-2-thiolate salt.

Reaction of Quinoline (B57606) with Sulfur Reagents

The direct conversion of quinoline to quinoline-2-thiol through reaction with elemental sulfur or other sulfurizing agents is a challenging transformation. While nucleophilic substitution on the quinoline ring is possible, it typically occurs at the C2 and C4 positions under harsh conditions. For instance, quinoline can react with potassium hydroxide (B78521) at high temperatures to yield 2-hydroxyquinoline. uop.edu.pk Analogous direct thionation is less commonly reported and often proceeds with low efficiency. Thionation of related heterocyclic systems, such as quinolizidine (B1214090) alkaloids, has been achieved using Lawesson's reagent, suggesting a potential, albeit underexplored, avenue for the direct conversion of quinoline derivatives. nih.gov

Once quinoline-2-thiol is obtained, its conversion to the sodium salt is a straightforward acid-base reaction. Treatment of quinoline-2-thiol with a sodium base, such as sodium hydroxide or sodium ethoxide, in a suitable solvent like ethanol (B145695) results in deprotonation of the thiol group to form the corresponding this compound.

Conversion of Halogenated Quinoline Precursors with Sulfhydrylating Agents

A more established and efficient route to quinoline-2-thiol involves the nucleophilic substitution of a halogen atom at the 2-position of the quinoline ring. 2-Chloroquinoline (B121035) is a common precursor for this transformation. wikipedia.org The reaction of 2-chloroquinoline with a sulfhydrylating agent, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793), leads to the formation of quinoline-2-thiol. nih.gov

When thiourea is used as the sulfur source, the reaction proceeds through an intermediate isothiouronium salt, which is subsequently hydrolyzed under basic conditions to yield the final thiol product. mdpi.comed.gov This method is advantageous due to the use of stable and less odorous reagents. A specific example involves the reaction of 2,4-dichloro-8-methylquinoline (B1596889) with thiourea in boiling ethanol, which selectively yields 4-chloro-8-methylquinoline-2(1H)-thione. mdpi.com This demonstrates the higher reactivity of the 2-position towards nucleophilic substitution by thiourea compared to the 4-position.

Table 1: Synthesis of Quinoline-2-thiol via Halogenated Precursor

| Precursor | Reagent | Conditions | Product | Reference |

| 2-Chloroquinoline | Sodium Hydrosulfide (NaSH) | Varies | Quinoline-2-thiol | nih.gov |

| 2,4-Dichloro-8-methylquinoline | Thiourea | Boiling ethanol, then NaOH | 4-Chloro-8-methylquinoline-2(1H)-thione | mdpi.com |

Synthesis via Selective Functionalization of Quinoline N-Oxides

The use of quinoline N-oxides as starting materials provides a highly regioselective and efficient pathway for the synthesis of quinoline-2-thiones.

Deoxygenative C-H/C-S Functionalization with Thiourea

A modern and highly effective method for the synthesis of quinoline-2-thiones is the deoxygenative C-H/C-S functionalization of quinoline N-oxides with thiourea. organic-chemistry.orgbohrium.comacs.org This reaction is typically activated by triflic anhydride (B1165640) (Tf₂O). The process offers excellent regioselectivity for the C2 position, is experimentally simple, and provides good to high yields. organic-chemistry.orgacs.org

The proposed mechanism involves the initial activation of the quinoline N-oxide with triflic anhydride. This is followed by the nucleophilic attack of thiourea at the C2 position. A subsequent hydrolysis step under basic conditions yields the quinoline-2-thione. rsc.org This method is tolerant of a wide range of functional groups on the quinoline N-oxide ring system. organic-chemistry.orgbohrium.comacs.org

Table 2: Deoxygenative Thiolation of Quinoline N-Oxides with Thiourea

| Quinoline N-oxide Substrate | Activating Agent | Base | Yield | Reference |

| Quinoline N-oxide | Triflic Anhydride | aq. NaHCO₃ | Good to High | organic-chemistry.orgrsc.org |

| Substituted Quinoline N-oxides | Triflic Anhydride | aq. NaHCO₃ | Good to High | organic-chemistry.orgbohrium.comacs.org |

Strategies for Substituted Quinoline-2-thiolate Synthesis

The synthesis of substituted quinoline-2-thiolates can be achieved by employing substituted starting materials in the synthetic routes described above. For instance, starting with a substituted aniline (B41778) in classical quinoline syntheses, such as the Skraup or Friedländer synthesis, will produce a substituted quinoline. pharmaguideline.comnih.goviipseries.org This substituted quinoline can then be converted to the corresponding substituted quinoline-2-thiol through either halogenation followed by nucleophilic substitution or via the N-oxide route.

For example, the synthesis of 4-chloro-8-methylquinoline-2(1H)-thione was accomplished starting from 4-hydroxy-8-methylquinolin-2(1H)-one. mdpi.com This precursor was first converted to 2,4-dichloro-8-methylquinoline, which then underwent selective reaction with thiourea to introduce the thione functionality at the 2-position. mdpi.com This highlights a strategy where a pre-functionalized quinoline is further elaborated to introduce the desired thiol group.

Furthermore, the deoxygenative C-H/C-S functionalization of substituted quinoline N-oxides with thiourea provides a general and versatile method for accessing a wide array of quinoline-2-thiones with different electronic and steric properties. organic-chemistry.orgbohrium.comacs.org

Multi-step Organic Synthesis Approaches

Classical methods for constructing the quinoline scaffold often require multiple steps and are foundational to the synthesis of its derivatives. These established routes, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, have been adapted and modified to produce a wide array of substituted quinolines. nih.goviipseries.org

The Friedländer synthesis, first reported in 1882, involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group. iipseries.orgmdpi.com This approach can be tailored to produce quinoline-2-thiol derivatives by selecting appropriate starting materials. Another powerful multi-step approach involves the electrophilic cyclization of arylisothiocyanates with alkynes, mediated by reagents like alkyltriflates, to directly yield various 2-thioquinolines. mdpi.com

A common multi-step strategy involves first constructing a quinoline ring with a suitable leaving group at the 2-position, such as a chlorine atom. This 2-chloroquinoline intermediate can then be converted to the desired thiol through nucleophilic substitution with a sulfur source, like sodium hydrosulfide or thiourea followed by hydrolysis.

Table 1: Overview of Selected Multi-step Synthetic Strategies

| Reaction Name | Starting Materials | Key Features |

| Friedländer Synthesis | 2-Aminoaryl ketones/aldehydes, Carbonyl compounds | Forms the quinoline ring via condensation and cyclization. iipseries.orgmdpi.com |

| Skraup Synthesis | Anilines, Glycerol (B35011), Sulfuric acid, Oxidizing agent | A classic method involving dehydration of glycerol to acrolein, followed by conjugate addition and cyclization. iipseries.org |

| Doebner-von Miller | Anilines, α,β-Unsaturated carbonyl compounds | An extension of the Skraup synthesis that allows for a wider variety of substitution patterns. iipseries.orgnih.gov |

| Cyclization of Isothiocyanates | Arylisothiocyanates, Alkynes | A direct method to form the 2-thioquinoline scaffold via electrophilic cyclization. mdpi.com |

Catalytic and Transition-Metal-Free Methodologies

Modern synthetic chemistry has increasingly focused on developing more efficient and selective methods for quinoline synthesis, utilizing both transition-metal catalysis and metal-free conditions to overcome the limitations of classical approaches, such as harsh reaction conditions and limited functional group tolerance. nih.govmdpi.com

Catalytic Methodologies Transition-metal catalysts, including those based on copper, rhodium, ruthenium, and cobalt, are highly effective in facilitating the C-H activation and annulation reactions required for quinoline synthesis. organic-chemistry.orgnih.govmdpi.com Copper-catalyzed reactions are particularly noteworthy. For instance, a three-component cascade cyclization using diaryliodonium salts, alkynyl sulfides, and nitriles has been developed for the synthesis of quinoline-4-thiols. researchgate.net This demonstrates a powerful strategy where the sulfur atom is incorporated during the ring-forming cascade. researchgate.net Similarly, cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones provide an efficient, one-pot synthesis of quinolines under mild conditions. organic-chemistry.org

Table 2: Examples of Catalytic Systems in Quinoline Derivative Synthesis

| Catalyst System | Reactants | Product Type | Key Advantages |

| Copper(I) Bromide | Diaryliodonium salts, Alkynyl sulfides, Nitriles | Quinoline-4-thiols | High regioselectivity, mild conditions, broad substrate scope. researchgate.net |

| Rhodium(III) | Aniline derivatives, Alkynyl esters | Quinoline carboxylates | Involves ortho-C–H bond activation and heteroannulation. mdpi.com |

| Cobalt(II) Acetate (B1210297) | 2-Aminoaryl alcohols, Ketones or Nitriles | Substituted quinolines | Ligand-free, one-pot synthesis under mild conditions. organic-chemistry.orgmdpi.com |

| Nickel | α-2-Aminoaryl alcohols, Ketones or secondary alcohols | Polysubstituted quinolines | Sustainable synthesis via sequential dehydrogenation and condensation. organic-chemistry.org |

Transition-Metal-Free Methodologies To avoid the cost and potential toxicity of transition metals, a variety of metal-free synthetic routes have been developed. rsc.org These methods often rely on the use of iodine, radical initiators, or strong acids to promote the key bond-forming and cyclization steps. mdpi.comnih.gov An iodide-catalyzed tandem cyclization of 2-styrylanilines with 2-methylquinolines represents a facile, metal-free approach for C(sp3)–H bond activation and the formation of new C–C and C–N bonds. nih.gov This strategy is noted for its excellent functional group tolerance and environmental friendliness. nih.gov

Radical-promoted cyclization offers another alternative. For example, N-bromosuccinamide (NBS) can mediate a visible-light-promoted radical reaction of propenoate precursors to form substituted quinolines. mdpi.com Furthermore, reactions conducted under superacidic conditions using trifluoromethanesulfonic acid can facilitate the efficient condensation of aromatic amines with α,β-unsaturated carbonyl compounds. mdpi.com

Green Chemistry Principles in Quinoline-2-thiolate Synthesis

The application of green chemistry principles to the synthesis of quinoline derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. nih.govijpsjournal.com This has led to the development of innovative protocols that utilize alternative energy sources and eco-friendly reaction media. bohrium.com

One significant advancement is the use of microwave irradiation and ultrasound energy. nih.govresearchgate.net These techniques can dramatically shorten reaction times, reduce side reactions, and often lead to higher product yields compared to conventional heating. nih.govnih.gov For instance, a microwave-assisted, Nafion-mediated Friedländer reaction has been developed for the environmentally friendly synthesis of quinolines in ethanol. mdpi.com

The replacement of volatile and toxic organic solvents is another cornerstone of green quinoline synthesis. Many reactions have been successfully adapted to run in greener solvents like water or ethanol, or under solvent-free conditions. bohrium.comresearchgate.net Water, in particular, has been used as a medium for rapid and green syntheses, such as in the Doebner–Miller reaction performed in a continuous flow system. nih.gov

Table 3: Application of Green Chemistry Principles in Quinoline Synthesis

| Green Chemistry Approach | Example Methodology | Advantages |

| Alternative Energy Sources | Microwave-assisted synthesis of quinoline-2-thiones from 2-thiocoumarin. researchgate.net | Reduced reaction times, improved yields, cleaner reactions. mdpi.comnih.gov |

| Greener Solvents | Doebner–Miller reaction conducted in water. nih.gov | Reduced environmental impact, improved safety, potential for simplified product isolation. bohrium.comresearchgate.net |

| One-Pot Synthesis | Three-component synthesis using 2-bromobenzaldehyde, 1,3-diketones, and sodium azide. nih.gov | Increased efficiency, reduced waste from intermediate purification, improved atom economy. nih.govnih.gov |

| Reusable Catalysts | Use of copper-based nanocatalysts in Friedländer annulation. nih.gov | Catalyst can be recovered and reused, reducing cost and metal waste. nih.gov |

Tautomeric Equilibria and Structural Isomerism in Quinoline 2 Thiol Systems

Experimental and Computational Elucidation of Quinoline-2-thiol (B7765226)/Quinoline-2(1H)-thione Tautomerism

The tautomeric relationship between quinoline-2-thiol (the enethiol form) and quinoline-2(1H)-thione (the thioamide form) has been a subject of significant investigation. semanticscholar.orgresearchgate.net Both experimental techniques and theoretical calculations have been employed to determine the predominant tautomer in this equilibrium.

Computational studies, particularly those using density functional theory (DFT), have provided deep insights into the relative stabilities of the tautomers. Quantum mechanical calculations using the B3LYP method with the cc-pVQZ basis set predict that the quinoline-2(1H)-thione tautomer is substantially more stable than the quinoline-2-thiol form. semanticscholar.org The energy difference (ΔE) is calculated to be 5.83 kcal/mol, which corresponds to the thione form being favored at a population of 99.9% at equilibrium. semanticscholar.org

These computational predictions are strongly supported by experimental evidence from absorption spectroscopy. semanticscholar.orgresearchgate.net The experimentally observed UV-Vis absorption spectrum of the compound in water shows strong bands that align closely with the spectrum calculated for the thione tautomer, rather than the thiol. semanticscholar.org This convergence of computational and experimental data provides compelling evidence that the equilibrium heavily favors the quinoline-2(1H)-thione structure. semanticscholar.orgresearchgate.net While the interconversion is possible, the energy barrier for the intramolecular process is considerable, suggesting that in many conditions, the tautomerization may occur via intermolecular mechanisms, such as through hydrogen-bonded dimers. acs.org

Influence of Substituents on Tautomeric Preferences and Populations

The position of the tautomeric equilibrium in quinoline-thiol systems can be significantly influenced by the presence, nature, and position of substituents on the quinoline (B57606) ring. numberanalytics.com These effects are generally categorized as electronic or steric.

Electronic Effects : Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the relative stability of the two tautomers. numberanalytics.com For instance, substituents can affect the acidity of the thiol proton or the basicity of the ring nitrogen, thereby shifting the equilibrium. The tautomerism of substituted quinolinethiones can be studied using 1H NMR, where the chemical shifts of protons like H-2 and H-5 are informative. A substituent on the quinoline nitrogen primarily affects the H-2 proton (an ortho effect), while a substituent at the 4-position influences the H-5 proton (a peri effect), allowing for analysis of electronic distributions. semanticscholar.org

Steric Effects : Bulky substituents, particularly near the thiol/thione group or the ring nitrogen, can create steric hindrance that may favor one tautomer over the other to minimize spatial repulsion. numberanalytics.com

Solvent and Environmental Effects : The preference for a particular tautomer is not solely an intrinsic property but is also heavily dependent on the molecular environment. In nonpolar solvents, the thiol form may be more prevalent, whereas polar solvents tend to stabilize the thione form, which typically has a larger dipole moment. acs.orgresearchgate.net Self-association of molecules, especially in concentrated solutions, also shifts the equilibrium toward the thione tautomer. researchgate.net

Alkylation of the sulfur atom, a form of functionalization, effectively "locks" the molecule into a derivative of the thiol form (a thioether), preventing tautomerization and allowing for the study of the fixed S-substituted structure. semanticscholar.orgresearchgate.net

Spectroscopic and Computational Discrimination of Tautomeric Forms

Distinguishing between the quinoline-2-thiol and quinoline-2(1H)-thione tautomers is reliably achieved through a combination of spectroscopic methods and computational analysis.

Computational Discrimination: Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. By calculating the expected spectra for both the thiol and thione forms, a direct comparison with experimental data can be made. This method has been used to confirm the predominance of the thione tautomer, as its calculated spectrum matches the experimental one with high fidelity. semanticscholar.org

| Tautomer | Source | λmax 1 (nm) | λmax 2 (nm) |

|---|---|---|---|

| Quinoline-2(1H)-thione | Experimental (in H₂O) | 372 | 273 |

| Quinoline-2(1H)-thione | Calculated (TD-DFT) | 358.8 | 269.8 |

| Quinoline-2-thiol | Calculated (TD-DFT) | 308.0 | 242.9 |

Spectroscopic Discrimination:

UV-Vis Spectroscopy : As shown in the table above, the two tautomers exhibit distinct absorption spectra. The thione form is characterized by absorption bands at longer wavelengths (around 360-370 nm) compared to the thiol form. semanticscholar.orgsemanticscholar.org The thione group in 2-quinolinethiones typically absorbs at approximately 400 nm. semanticscholar.org

NMR Spectroscopy : Proton NMR (¹H NMR) is particularly useful for distinguishing tautomers in solution. For substituted quinolinethiones, the chemical shifts of specific protons are diagnostic. For example, in 4-thioxoquinolines, the relative chemical shifts of the H-2 and H-5 protons can clearly differentiate between the thione and thiol forms. semanticscholar.org

Infrared (IR) Spectroscopy : IR spectroscopy can identify functional groups characteristic of each tautomer. The thiol form would exhibit a distinct S-H stretching vibration, which would be absent in the thione form. Conversely, the thione form possesses a characteristic C=S double bond stretch. These methods have been effectively used to study the tautomerism of related heterocyclic thiols. acs.org

Conformational Analysis and Stereochemical Implications in Functionalized Quinoline-2-thiolates

Functionalization of quinoline-2-thiolate involves attaching other chemical groups to the core structure, which can have significant stereochemical consequences. A primary example of functionalization is the reaction at the sulfur atom. The thiolate anion is a strong nucleophile and readily undergoes reactions like S-alkylation to form thioethers. mdpi.com This process effectively traps the molecule in the thiol configuration.

Furthermore, functionalization can introduce stereoisomerism. If a substituent added to the quinoline ring or to the sulfur atom creates a chiral center (an atom bonded to four different groups), the molecule will exist as a pair of enantiomers (non-superimposable mirror images), designated as R/S isomers. docbrown.info The presence of multiple chiral centers can lead to a larger number of possible stereoisomers. docbrown.info The specific stereochemistry of a functionalized quinoline-2-thiolate can dramatically affect its biological activity, as receptor sites and enzymes are often highly sensitive to the 3D shape of a molecule.

Coordination Chemistry of Quinoline 2 Thiolate Ligands

General Coordination Modes of Quinoline-2-thiolate

The quinoline-2-thiolate ligand can adopt several coordination modes, which contributes to its rich coordination chemistry. These modes range from simple monodentate attachment to more complex bridging arrangements that link multiple metal centers. cdnsciencepub.com

In its simplest coordination mode, the quinoline-2-thiolate ligand acts as a monodentate donor, binding to a single metal center exclusively through its deprotonated sulfur atom. cdnsciencepub.comresearchgate.net This type of coordination is observed in certain organometallic complexes, such as in a tin(IV) complex where two pyridine-2-thiolate (B1254107) ligands, an analogue of quinoline-2-thiolate, are bonded in a monodentate fashion through sulfur, while two others are bidentate. cdnsciencepub.comresearchgate.net In this mode, the nitrogen atom of the quinoline (B57606) ring does not form a direct bond with the metal center, although weak intramolecular interactions (M···N) may still be present. cdnsciencepub.com

Quinoline-2-thiolate can function as a bidentate chelating ligand, coordinating to a metal ion through both the nitrogen atom of the quinoline ring and the thiolate sulfur atom. researchgate.netcdnsciencepub.com This simultaneous donation from two different atoms forms a stable five-membered chelate ring. nih.gov This N,S-chelation is a common coordination mode and is found in various transition metal complexes. cdnsciencepub.com For instance, in the tin(IV) complex Sn(C₅H₄NS)₄, two of the analogous pyridine-2-thiolate ligands exhibit this N,S-chelating behavior. researchgate.net The geometry of the resulting complex is often distorted due to the relatively small "bite" angle of the ligand. cdnsciencepub.com

Beyond simple coordination to a single metal, quinoline-2-thiolate is adept at bridging multiple metal centers, giving rise to polynuclear clusters and coordination polymers. The thiolate sulfur atom is particularly flexible, capable of forming bridges between two (μ2), three (μ3), or even four (μ4) metal ions.

In dimeric copper(II) complexes of related Schiff base ligands, a four-membered metallocyclic ring is formed by two copper atoms bridged by two thiolate sulfur atoms (μ2-S). doi.org A more complex bridging is seen in hexanuclear silver(I) and copper(I) complexes. researchgate.net In the hexanuclear copper(I) complex, [Cu₆(C₉H₆NS)₆], the quinoline-2-thiolate ligand acts as a μ3-thiolate, where each copper atom has a trigonal geometry coordinated by two sulfur atoms and one nitrogen donor. researchgate.net Similarly, in the hexanuclear silver(I) complex, [Ag₆(C₉H₆NS)₆], the six silver atoms are bridged by the six sulfur atoms of the quinoline-2-thiolate ligands. researchgate.net Each sulfur atom in these structures effectively links multiple metal centers, contributing to the stability and unique geometry of the polynuclear core. researchgate.net

Complex Formation with Transition Metal Ions

The soft nature of the thiolate sulfur donor makes quinoline-2-thiolate an excellent ligand for soft metal ions like Ag(I) and Cu(I). nih.govwikipedia.org The additional nitrogen donor site further stabilizes the resulting complexes, leading to the formation of intricate and often luminescent polynuclear structures.

Silver(I) readily forms complexes with quinoline-2-thiolate. A notable example is the hexanuclear silver(I) complex, [Ag₆(C₉H₆NS)₆], which has been synthesized and characterized. researchgate.net This complex features a paddle-wheel-like structure with a central, trigonally distorted Ag₆ octahedral core. researchgate.net The six quinoline-2-thiolate ligands surround this core, with each ligand's sulfur atom bridging multiple silver ions. researchgate.net

The structure reveals that each silver(I) atom is in a distorted trigonal coordination environment, bonded to two sulfur atoms and one nitrogen atom from three different quinoline-2-thiolate ligands. researchgate.net The Ag-S bond distances are in the range of 2.459(3)–2.488(3) Å, and the Ag-N bond distances range from 2.307(8) to 2.320(8) Å for an analogous pyridine-2-thiolate silver complex. researchgate.net The formation of this Ag₆ cluster is facilitated by the bridging nature of the thiolate ligands and is suggestive of weak Ag(I)···Ag(I) interactions within the octahedral core. researchgate.net

| Parameter | Value researchgate.net |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.064(6) |

| b (Å) | 13.480(3) |

| c (Å) | 13.573(5) |

| α (°) | 113.528(15) |

| β (°) | 104.24(3) |

| γ (°) | 100.46(3) |

| Volume (ų) | 1244.5(11) |

| Z | 1 |

Copper(I) also forms polynuclear complexes with quinoline-2-thiolate. The reaction of quinoline-2-thione with a copper(I) source can yield infinite-chain polymeric complexes or discrete hexanuclear clusters like [Cu₆(C₉H₆NS)₆]. researchgate.net In the polymeric structures, coordination often occurs exclusively through the sulfur atom in a bridging mode, leading to infinite linear chains of (CuS₂)∞. researchgate.net

However, under certain conditions, the hexanuclear complex [Cu₆(C₉H₆NS)₆] is formed. researchgate.net In this structure, the copper atoms form a distorted octahedral core. Each copper atom exhibits a trigonal geometry, being coordinated by two thiolate sulfur atoms and a nitrogen atom from a μ3-thiolate ligand. researchgate.net This coordination behavior highlights the ligand's ability to facilitate the assembly of high-nuclearity metal clusters. It has been noted that with the quinoline-2-thione ligand, the formation of a polymeric complex is often preferred over the hexanuclear cluster. researchgate.net

Tin(IV) Complexes: Ligand Redistribution and Coordination Geometry

The coordination chemistry of tin(IV) with quinoline-2-thiolate and its analogous pyridine-2-thiolate ligands is marked by facile ligand redistribution reactions and the adoption of various coordination geometries. Studies on pyridine-2-thiolate complexes, which serve as excellent models, reveal that Sn(IV) can readily form five- and six-coordinate complexes. For instance, mixing Sn(EPh)₄ (where E = S or Se) with Sn(C₅H₄NS)₄ results in ligand redistribution to form mixed-ligand species. grafiati.com The resulting complexes are proposed to be five-coordinate, such as Sn(EPh)₃(C₅H₄NS-N,S), and six-coordinate, like Sn(EPh)₂(C₅H₄NS-N,S)₂, where the thiolate ligand acts in a bidentate (N,S) fashion. grafiati.comresearchgate.net

In situ preparation of series like Sn(EPh)₄₋ₓ(L')ₓ (where L' is quinoline-2-thiolate) can be achieved through redox reactions between Sn(EPh)₄ and the corresponding disulfide, (L')₂. researchgate.netcdnsciencepub.com X-ray diffraction analysis of a related complex, Sn(C₅H₄NS-S)₂(C₅H₄NS-N,S)₂, confirmed a highly distorted octahedral geometry around the tin atom. researchgate.netcdnsciencepub.com In this structure, two pyridine-2-thiolate ligands are monodentate, coordinating only through the sulfur atom, while the other two are bidentate (N,S-chelating), with the nitrogen atoms positioned cis to each other. researchgate.netcdnsciencepub.com The coordination number and geometry of organotin(IV) complexes are highly dependent on the solvent, with tetrahedral geometry often observed in non-polar solvents and higher coordination numbers (e.g., trigonal bipyramidal) in coordinating solvents like DMSO. nih.gov

Table 1: Coordination Geometries in Tin(IV) Thiolate Complexes

| Complex Type | Proposed/Observed Geometry | Coordination Number | Ligand Binding Mode | Reference |

| Sn(EPh)₃(C₅H₄NS-N,S) | Five-coordinate | 5 | Bidentate (N,S) | grafiati.comresearchgate.net |

| Sn(EPh)₂(C₅H₄NS-N,S)₂ | Six-coordinate | 6 | Bidentate (N,S) | grafiati.comresearchgate.net |

| Sn(C₅H₄NS-S)₂(C₅H₄NS-N,S)₂ | Distorted Octahedral | 6 | Monodentate (S), Bidentate (N,S) | researchgate.netcdnsciencepub.com |

| Me₃SnL in non-polar solvent | Tetrahedral | 4 | Monodentate (O from carboxylate) | nih.gov |

| Me₃SnL in DMSO | Trigonal Bipyramidal | 5 | Bidentate (O from carboxylate) | nih.gov |

Tungsten Complexes: Influence of Ligand Steric and Electronic Properties on Reactivity

Tungsten complexes stabilized by pyridine-2-thiolate ligands, close structural analogs of quinoline-2-thiolate, have been extensively studied to model the active sites of tungstoenzymes like acetylene (B1199291) hydratase. nih.govacs.org Research on these systems demonstrates that the steric and electronic properties of the ligand profoundly influence the structure and reactivity of the tungsten center. nih.govresearchgate.net

Varying the substituents on the pyridine-2-thiolate ring allows for the fine-tuning of the complex's reactivity towards processes like acetylene insertion. nih.gov It has been shown that a combination of significant steric bulk (e.g., a methyl group at the 6-position of the pyridine (B92270) ring) and strong electron-withdrawing features (e.g., a nitro group) can prevent intramolecular reactions like acetylene insertion. nih.govacs.orgresearchgate.net Conversely, less sterically demanding or more electron-donating ligands facilitate such reactions. nih.gov The electronic effects of substituents also impact the oxidation of the tungsten center; for example, an electron-withdrawing nitro group accelerates the oxidation of W(II) to W(IV) by weakening the π-back-donation from tungsten to other ligands like carbon monoxide, facilitating their dissociation. nih.govresearchgate.net

The steric profile of the ligand also dictates the isomeric form of the resulting complex. For instance, steric hindrance at the position adjacent to the nitrogen atom (position 6 in pyridine) exclusively leads to the formation of the S,S-cis isomer in [W(CO)(C₂H₂)(PyS)₂] type complexes. acs.org In the absence of such steric constraints, a mixture of isomers or the S,S-trans isomer may be formed. acs.org

Platinum-Group Metal Complexes: Ligand-Controlled Redox and Anion Transfer

Quinoline-based ligands have been instrumental in developing platinum-group metal complexes with interesting redox and catalytic properties. In one study, quinoline-appended stibine (B1205547) ligands were used to synthesize Pt(II)-Sb(III) complexes. nih.govacs.org The number of coordinating quinoline arms and the nature of the oxidant were found to control the subsequent redox chemistry. Oxidation of these complexes can lead to significant conformational changes and anion transfer, where, for example, an o-chloranil oxidant coordinates to the antimony center, transforming the Sb(III) L-type ligand into an Sb(V) Z-type ligand with respect to the platinum center. nih.govacs.org This ligand-controlled redox activity highlights the non-innocent role the quinoline-thiolate type ligand system can play.

Furthermore, dinuclear platinum(II) complexes bridged by quinoline-thiolate ligands have been synthesized, exhibiting strong Pt-Pt interactions. researchgate.net These interactions give rise to intense metal-metal to ligand charge transfer (³MMLCT) phosphorescence, a property of great interest for applications in organic light-emitting diodes (OLEDs). researchgate.net The electrochemical behavior of these dimers is directly influenced by the nature of the bridging quinoline-thiolate ligand. researchgate.net

Complexes with Other d-Block Metal Centers

The quinoline-2-thiolate framework and its derivatives form stable complexes with a variety of other d-block transition metals, including iron, copper, and nickel.

Iron(II) Complexes : Iron(II) complexes with pentadentate ligands incorporating two quinoline moieties and a bridging thiolate have been synthesized. These complexes form dimeric structures with a central Fe(μ-SR)₂Fe core, where each iron atom is in a pseudo-octahedral coordination environment. nih.gov The electronic structure of these complexes reveals significant covalent mixing between the Fe d-orbitals, the thiolate sulfur orbitals, and the quinoline ligand's π*-orbitals, indicating extensive electronic delocalization across the molecule. nih.gov

Copper(II) and Nickel(II) Complexes : Numerous studies have reported on Cu(II) and Ni(II) complexes with ligands derived from quinoline-2-thiol (B7765226), such as thiosemicarbazones and Schiff bases. nih.govrsc.orgresearchgate.net In these complexes, the ligand typically coordinates in a bidentate or tridentate fashion through the thiolate sulfur and the nitrogen atoms of the quinoline and imine groups. nih.govrsc.org The resulting geometries are often square planar or square pyramidal. rsc.orgresearchgate.net For instance, a Cu(II) complex with a thiosemicarbazone derivative of quinoline-2-carboxaldehyde was found to have a square planar geometry. researchgate.net

Manganese(II), Cobalt(II), and Zinc(II) Complexes : Schiff base ligands derived from julolidine (B1585534) and quinoline have been used to create complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). rsc.org These complexes exhibit a range of structures, from dinuclear manganese and zinc complexes bridged by acetate (B1210297) ligands to mononuclear cobalt and nickel complexes with a 1:2 metal-to-ligand ratio. rsc.org

Lanthanide Complexes: Chiroptical and Luminescent Properties

The incorporation of chiral quinoline-based ligands into lanthanide complexes has proven to be an effective strategy for inducing chiroptical and unique luminescent properties. nih.gov Chiral pyridyl/quinolyl-containing tripodal ligands can form lanthanide complexes that exhibit circularly polarized luminescence (CPL) and can be used for anion sensing. nih.gov The stereochemistry of the ligand controls the coordination environment of the lanthanide ion, which in turn influences the luminescence and CPL signals upon anion binding. nih.gov

Lanthanide ions are known for their characteristic line-like emission bands and long-lived excited states, making them excellent emitters. acs.org The intensity of their emission is highly sensitive to the local coordination environment. acs.org By using a chiral ligand like a quinoline-2-thiolate derivative, the ligand field around the lanthanide becomes asymmetric, which is a prerequisite for observing chiroptical phenomena like CPL. acs.org The unique coordination properties of lanthanide complexes can be exploited for the detection of biomolecules through techniques like circular dichroism (CD) and CPL spectroscopy. researchgate.net For example, chiral lanthanide complexes have been shown to display characteristic near-infrared (NIR) luminescence. rsc.org

Factors Influencing Metal-Ligand Bonding and Coordination Geometry

The bonding between a metal center and the quinoline-2-thiolate ligand, as well as the resulting coordination geometry, is governed by a delicate balance of several factors. Key among these are the steric and electronic effects originating from substituents on the ligand framework. nih.gov

Steric Hindrance and Substituent Effects

Steric hindrance, arising from bulky substituents on the quinoline ring, plays a crucial role in determining the coordination geometry and reactivity of the metal complex.

Influence on Coordination Geometry : Bulky groups, particularly at the C8 position (peri to the nitrogen) or the C3 position (adjacent to the sulfur), can enforce unusual or distorted coordination geometries to relieve steric strain. nih.gov For example, in a zinc complex with a 2-methyl-substituted quinolone ligand, the steric clash between the methyl groups of the two ligands forces the complex to adopt a distorted tetrahedral geometry instead of a more common square planar or octahedral arrangement. nih.gov Similarly, in tungsten complexes with 6-methyl-substituted pyridine-2-thiolate, the steric bulk dictates the formation of a specific S,S-cis isomer. acs.org

Influence on Reactivity : Steric hindrance can block or alter reaction pathways. Attempts to coordinate very bulky ligands, such as 6-tert-butylpyridine-2-thiolate, to a tungsten center were unsuccessful due to prohibitive steric clashes. acs.org In other cases, steric crowding can prevent intramolecular reactions, as seen in the inhibition of acetylene insertion in tungsten complexes bearing sterically demanding ligands. nih.govresearchgate.net

Electronic effects of substituents on the quinoline ring modify the electron-donating ability of the nitrogen and sulfur donor atoms, thereby influencing the strength of the metal-ligand bonds and the redox properties of the complex.

Table 2: Summary of Steric and Electronic Effects

| Factor | Effect | Example | Reference |

| Steric Hindrance | Distorts coordination geometry from ideal forms (e.g., octahedral to tetrahedral). | Zn(II) complex with 2-Me-TSQ adopts a distorted tetrahedral geometry. | nih.gov |

| Controls isomeric products. | 6-MePyS ligand on Tungsten leads exclusively to S,S-cis isomer. | acs.org | |

| Inhibits ligand coordination or subsequent reactions. | Bulky 6-tBuPyS fails to coordinate; bulky ligands prevent acetylene insertion. | nih.govacs.org | |

| Electronic Effects | Modifies ligand's electron-donating ability, affecting bond strength and redox potential. | Electron-withdrawing groups on 8-hydroxyquinoline (B1678124) affect cytotoxicity of Vanadium complexes. | rsc.org |

| Influences reactivity at the metal center. | Electron-withdrawing NO₂ group on PyS ligand accelerates oxidation of W(II) center. | nih.govresearchgate.net |

Electronic Effects on Donor Atom Character

The quinoline-2-thiolate ligand exhibits sophisticated electronic properties that significantly influence its coordination behavior. The donor character of its sulfur and nitrogen atoms is modulated by the interplay of σ-donation and π-interactions within the aromatic quinoline framework.

Density Functional Theory (DFT) calculations and spectroscopic data provide deeper insight into these interactions. In an iron(II) complex containing a quinoline-2-thiolate derivative, extensive delocalization of bonds over the sulfur, iron, and the ligand's π-system was observed. nih.gov This is characterized by significant covalent mixing between the ligand's π* orbitals and the thiolate orbitals. nih.gov Sulfur K-edge X-ray absorption spectroscopy (XAS) provides direct evidence of backbonding from the thiolate sulfur into the ligand's π-orbitals. nih.gov Furthermore, electronic structure calculations on manganese(III) complexes show that the highest occupied molecular orbital (HOMO) possesses significant thiolate sulfur character, highlighting the sulfur's role in π-backdonation, a phenomenon that competes with similar interactions from other ligands in the coordination sphere. nih.gov These intense electronic communications are responsible for charge-transfer (CT) bands observed in the electronic spectra of these complexes, which often involve transitions from a mixed metal/sulfur donor orbital to a ligand-based π-acceptor orbital. nih.gov

Summary of Electronic Effects in Quinoline-2-thiolate Complexes

| Electronic Effect | Description | Consequence | Supporting Evidence |

|---|---|---|---|

| σ-Donation | The quinoline ring system donates electron density to the metal center via σ-bonds. | Increases electron density on the metal, reducing its electrophilicity and retarding nucleophilic attack. researchgate.net | Kinetic studies of Pt(II) complexes. researchgate.netudsm.ac.tz |

| π-Backbonding | The thiolate sulfur donates electron density into the π* orbitals of the quinoline ligand. | Indicates direct electronic communication between the sulfur donor and the aromatic system. nih.gov | Sulfur K-edge XAS and DFT calculations. nih.gov |

| Metal-Ligand Covalency | Significant mixing occurs between metal d-orbitals and the ligand's sulfur and π* orbitals. | Creates delocalized frontier orbitals and gives rise to intense charge-transfer (CT) bands. nih.gov | DFT calculations and electronic absorption spectra. nih.govnih.gov |

Counterion and Solvent Effects on Complex Formation

The formation and crystallization of metal complexes with quinoline-2-thiolate are highly sensitive to the choice of counterion and solvent. These components are not merely passive spectators but can actively direct the resulting structure and stoichiometry of the final product.

Solvents play a multifaceted role. Beyond serving as the reaction medium, solvent molecules can be incorporated directly into the crystal structure as "solvents of crystallization". nih.gov The choice of solvent can also dictate the assembly process and the final polymeric structure. The formation of different silver(I)-thiolate polymers has been shown to be dependent on both the solvent and the temperature. researchgate.net Specific crystallization techniques, such as the layering of a non-coordinating solvent like diethyl ether onto a concentrated acetonitrile (B52724) solution of a complex, are often employed to obtain single crystals suitable for X-ray diffraction. nih.gov In another example, the synthesis of a hexanuclear silver(I) complex with quinoline-2-thiolate ligands utilized a diffusion methodology, where the slow mixing of reactants controlled by the solvent environment is key to growing high-quality crystals. researchgate.net

Examples of Counterion and Solvent Influence

| Complex/System | Counterion | Solvent(s) | Observed Role/Effect | Reference |

|---|---|---|---|---|

| [FeII(tame-N2S(quino)2)]2+ | Not specified | Acetonitrile (MeCN) | Solvent of crystallization present in the solid state. nih.gov | nih.gov |

| [MnIII-Alkylperoxo] | BPh4- | Acetonitrile (MeCN), Diethyl ether (Et2O) | Counterion confirms Mn(III) oxidation state; Et2O used for crystallization by layering. nih.gov | nih.gov |

| [Ag6(C9H6NS)6] | None (neutral complex) | Not specified | Synthesized using a diffusion methodology, highlighting solvent's role in crystal growth. researchgate.net | researchgate.net |

| {[Cu(C9H7NS)2]X}∞ | ClO4- or PO2F2- | Tetrahydrofuran (THF) | Counterion identity is part of the final infinite-chain polymer structure. researchgate.net | researchgate.net |

| Silver(I)-thiolate polymers | Various | Various | Solvent and temperature were found to exert influence on the final polymer formation. researchgate.net | researchgate.net |

Supramolecular Assembly and Formation of Coordination Polymers with Quinoline-2-thiolate

The quinoline-2-thiolate ligand is an excellent building block for constructing complex supramolecular structures and coordination polymers. Its ability to bridge multiple metal centers, combined with non-covalent interactions involving the quinoline rings, facilitates the self-assembly of discrete polynuclear clusters and extended one-, two-, or three-dimensional networks. xmu.edu.cn

A notable example of a discrete supramolecular assembly is the hexanuclear silver(I) complex, [Ag6(C9H6NS)6]. researchgate.net This compound features a "paddle-wheel-like" structure built around a distorted octahedral core of six silver atoms. The quinoline-2-thiolate ligands bridge the silver ions, creating a well-defined, high-nuclearity cluster. researchgate.net

Representative Supramolecular and Polymeric Structures

| Compound Formula | Metal Ion | Structural Type | Key Features | Reference |

|---|---|---|---|---|

| [Ag6(C9H6NS)6] | Ag(I) | Discrete Hexanuclear Cluster | Paddle-wheel-like structure with a distorted Ag6 octahedral core. researchgate.net | researchgate.net |

| {[Cu(C9H7NS)2]X}∞ (X = ClO4, PO2F2) | Cu(I) | 1D Coordination Polymer | Infinite linear chain framework of (CuS2)∞; bridging thione sulfur. researchgate.net | researchgate.net |

| [Cu(Qu-6-COO)(N3)(H2O)]n | Cu(II) | 1D Coordination Polymer | Polymer arrays connected by N…H hydrogen bonds and π–π stacking interactions. mdpi.com | mdpi.com |

| [Ln2(Qdca)3(H2O)x]·yH2O | Ln(III) | 3D Coordination Polymer | Based on a quinoline-dicarboxylate ligand; π···π interactions between aromatic parts stabilize the framework. mdpi.com | mdpi.com |

Reactivity and Mechanistic Studies of Sodium;quinoline 2 Thiolate

Nucleophilic Substitution Reactions Involving the Thiolate Anion

The quinoline-2-thiolate anion is a potent nucleophile due to the negatively charged sulfur atom. This high nucleophilicity allows it to readily participate in substitution reactions with a variety of electrophiles. The sulfur atom typically acts as the primary site of attack, leading to the formation of new sulfur-carbon bonds. nih.gov

A key reaction type is the thiol-promoted dearomatizing spirocyclization. In this process, the thiol functionality initiates a cascade by acting as a nucleophile. nih.gov For instance, the reaction of indole-tethered ynones with thiols initiates a three-step cascade that begins with a dearomatizing spirocyclization, followed by nucleophilic substitution and a ring expansion to yield functionalized quinolines. nih.gov The thiol reagent is crucial as it promotes the initial spirocyclization and participates directly in the nucleophilic substitution step. nih.gov

Alkylation and Arylation Reactions at Sulfur and Nitrogen Centers

Alkylation and arylation are fundamental transformations for modifying the quinoline-2-thiolate scaffold. These reactions can occur at either the sulfur or the nitrogen atom, a behavior dictated by the thiol-thione tautomerism between quinoline-2-thiol (B7765226) (the thiol form) and quinoline-2(1H)-thione (the thione form). researchgate.net Quantum mechanical calculations and spectral data confirm that the thione tautomer is generally the major form. researchgate.net

Reaction conditions, including the choice of solvent and base, can influence the regioselectivity of the reaction. S-alkylation or S-arylation typically occurs when the thiolate anion is the dominant reactive species, while N-alkylation or N-arylation proceeds from the thione tautomer. numberanalytics.com For example, alkylated quinoline-2-thiol derivatives have been synthesized and studied for their fluorescent properties, demonstrating the utility of targeting the sulfur atom for functionalization. researchgate.net Metal-catalyzed cross-coupling reactions are also common methods for achieving alkylation and arylation of the quinoline (B57606) core. numberanalytics.com

Table 1: Representative Alkylation/Arylation Reactions

| Reactant | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Quinoline | Aryl Bromides | [RhCl(CO)2]2 | C2-Arylated Quinoline | mdpi.com |

| Quinoline N-Oxide | Aryl Tosylates | Pd(OAc)2, X-Phos, CsF | C2-Arylated Quinoline N-Oxide | mdpi.com |

| Quinoxalin-2(1H)-one | Arylboronic Acid | Visible Light, Air | C3-Arylated Quinoxalin-2(1H)-one | mdpi.com |

| Quinoline | n-Butyl-lithium | - | 2-n-Butylquinoline | uop.edu.pk |

Metal-Assisted Coupling and Cyclization Reactions of Quinoline-2-thiolate Ligands

The quinoline-2-thiolate moiety can act as a ligand in organometallic chemistry, enabling novel synthetic routes through metal-assisted transformations. A notable example involves the reaction of a dirhenium complex with aryl isothiocyanates and alkynes to form substituted quinoline-2-thiolate ligands. acs.orgosti.gov

The process begins with the reaction of the lightly stabilized dimetalated olefin complex, Re₂(CO)₈(NCMe)[µ-HC=C(CO₂Me)], with p-tolyl isothiocyanate. This results in the insertion of the isothiocyanate into a rhenium-carbon bond. acs.org Subsequent treatment of this product with iodine under UV radiation induces cyclization of the tolyl group with the unsubstituted end of the metalated olefin. osti.gov This cascade of coupling and cyclization events, assisted by the metal centers, generates a new, substituted quinoline-2-thiolate ligand coordinated to the dirhenium cluster. osti.gov

Table 2: Metal-Assisted Synthesis of a Quinoline-2-thiolate Ligand

| Starting Complex | Reagents | Product | Yield | Reference |

|---|

Annulation Reactions Involving Quinolinium Zwitterionic Thiolates

Quinolinium zwitterionic thiolates are versatile synthons used in annulation reactions to construct fused heterocyclic compounds. thieme-connect.comsemanticscholar.org These zwitterions can act as 1,3- or 1,5-dipoles, reacting with various partners in cycloaddition reactions that lead to complex molecular scaffolds. thieme-connect.commdpi.com

The reaction of quinolinium zwitterionic thiolates with sulfonium (B1226848) salts provides an efficient method for synthesizing functionalized cyclopropa[c] thieme-connect.comnih.govthiazino[4,3-a]quinolines. thieme-connect.comsemanticscholar.org In a one-pot, two-component method devised by Zin, Zhang, and coworkers, the reaction proceeds via a cascade mechanism. thieme-connect.comsemanticscholar.org The proposed pathway involves an initial [2+1] cycloaddition, followed by a [5+1] cycloaddition, demonstrating a sophisticated use of the zwitterionic thiolate for rapid assembly of polycyclic systems. thieme-connect.comsemanticscholar.org The reaction exhibits excellent diastereoselectivity. mdpi.com A variation of this reaction involves a dearomative 1,2-addition of a sulfonium ylide to the quinolinium ring, followed by an intramolecular nucleophilic substitution to afford the cycloadduct. mdpi.com

Table 3: Annulation of Quinolinium Zwitterionic Thiolates with Sulfonium Salts

| Quinolinium Thiolate | Sulfonium Salt | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Quinolinium zwitterionic thiolate | Functionalized sulfonium salt | cyclopropa[c] thieme-connect.comnih.govthiazino[4,3-a]quinoline | One-pot, [2+1] then [5+1] cycloaddition | thieme-connect.comsemanticscholar.org |

| Quinolinium zwitterionic thiolate | Chiral sulfonium salt | Cycloadducts | Excellent enantiomeric excess | nih.gov |

| Quinolinium 1,4-zwitterion | Trimethylsulfoxonium iodide | cyclopropa[c] thieme-connect.comnih.govthiazino-[4,3-a]quinoline | Metal-free cascade (2 + 1)/(5 + 1) cyclization | mdpi.com |

Reactions with Sulfenes

The reaction of quinolinium 1,4-zwitterionic thiolates with sulfenes, which are typically generated in situ from sulfonyl chlorides, can follow different pathways depending on the structure of the sulfene (B1252967) precursor. thieme-connect.comacs.org

[3+2] Cycloaddition: When alkylmethanesulfonyl chlorides are used, the reaction proceeds through a formal [3+2] pathway. This leads to the formation of 3H-1,2-dithiole-2,2-dioxides with the elimination of the quinoline moiety. semanticscholar.orgmdpi.com

[5+1] Cycloaddition: In contrast, when arylmethanesulfonyl chlorides are used as sulfene precursors, the reaction follows a stepwise [(5 + 2) – 1] pathway, which is equivalent to a formal [5+1] cycloaddition. mdpi.comacs.org This reaction yields 1,9a-dihydropyrido[2,1-c] thieme-connect.comnih.govthiazines in high yields. mdpi.com

These distinct reaction modes highlight the versatility of quinolinium zwitterionic thiolates in constructing diverse sulfur-containing heterocycles. semanticscholar.orgacs.org

Table 4: Reaction of Quinolinium Zwitterionic Thiolates with Sulfenes

| Thiolate Reactant | Sulfene Precursor | Base | Reaction Pathway | Product Type | Reference |

|---|---|---|---|---|---|

| N-Aromatic zwitterionic thiolate | Alkylmethanesulfonyl chloride | DIPEA | Formal [3+2] | 3H-1,2-dithiole-2,2-dioxide | semanticscholar.orgthieme-connect.com |

| Quinolinium 1,4-zwitterion | Phenylmethanesulfonyl chloride | DIPEA | Formal [5+1] | Dihydropyrido[2,1-c] thieme-connect.comnih.govthiazine | mdpi.comacs.org |

Reactions with Arynes

Quinolinium 1,4-zwitterionic thiolates also undergo dearomative cyclization reactions with arynes, which are generated in situ. These reactions can proceed through two competing pathways, affording different heterocyclic products. mdpi.comthieme-connect.com

[5+2] Cycloaddition: This is typically the major reaction pathway, leading to the formation of benzopyridothiazepines. mdpi.com

[3+2] Cycloaddition: This pathway is considered a side reaction but provides a viable route to construct benzothiophenes, which can be isolated in moderate yields. mdpi.com

This dual reactivity demonstrates the potential of using quinolinium zwitterionic thiolates as synthons for accessing different classes of fused heterocycles from a single set of reaction partners. mdpi.comthieme-connect.com

Table 5: Annulation of Quinolinium Zwitterionic Thiolates with Arynes

| Thiolate Reactant | Aryne Precursor | Reaction Pathway | Major Product | Minor Product | Reference |

|---|---|---|---|---|---|

| Quinolinium 1,4-zwitterionic thiolate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | [5+2] Cyclization | Benzopyridothiazepine | Benzothiophene | mdpi.comthieme-connect.com |

| Quinolinium 1,4-zwitterionic thiolate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | [3+2] Cyclization | Benzothiophene | Benzopyridothiazepine | mdpi.com |

Redox Chemistry and Electron Transfer Processes in Quinoline-2-thiolate Systems

The redox behavior of quinoline-2-thiolate and its derivatives is a critical aspect of their chemical reactivity, influencing their roles in various applications, from synthetic chemistry to materials science. The thiol group is inherently redox-active, capable of participating in one- and two-electron transfer processes. This section delves into the fundamental redox chemistry and electron transfer mechanisms observed in quinoline-2-thiolate systems.

A primary characteristic of thiols, including quinoline-2-thiol, is their propensity for oxidation to form disulfides. sci-hub.setandfonline.com This transformation is a key process in many biological and chemical systems. nih.gov The oxidation of two thiol molecules (RSH) yields a disulfide (RSSR) and involves the removal of two electrons and two protons. This reaction can be initiated by various oxidizing agents, including air (oxygen), hydrogen peroxide, and metal ions. sci-hub.seresearchgate.net The presence of metal ions, such as iron or copper, can catalyze the oxidation of thiols by air. sci-hub.se

The mechanism of thiol oxidation can be complex and is influenced by factors such as the pH and the nature of the oxidizing agent. sci-hub.se In many cases, the reaction is thought to proceed through a thiyl radical intermediate (RS•), which then dimerizes to form the disulfide. The formation of these radical intermediates is a hallmark of one-electron transfer processes.

Furthermore, quinoline-2-thiol and its derivatives can engage in photoinduced electron transfer (PET) processes. researchgate.net In such systems, the molecule can be excited by light, leading to the transfer of an electron from a donor to an acceptor moiety. This property is particularly relevant in the design of fluorescent sensors, where the binding of an analyte can modulate the PET process and result in a change in fluorescence. researchgate.net For example, fluorescence quenching by sulfur via PET is a known mechanism in sulfur-containing fluorescent sensors. researchgate.net

The electrochemical properties of quinoline-thiolate systems have also been investigated. Cyclic voltammetry studies can provide valuable information about the oxidation and reduction potentials of these compounds, offering insights into the thermodynamics of their electron transfer reactions. beilstein-journals.orgresearchgate.netnasa.gov These studies have shown that the electron density on the nitrogen atom of the quinoline ring can significantly affect the electrochemical behavior. beilstein-journals.org

The interaction of quinoline-thiolate with metal centers can lead to the formation of complexes with interesting redox properties. In some cases, cooperative interactions between the thiolate ligand and a redox-active metal center can facilitate multi-electron transfer processes. nih.govescholarship.org This is particularly relevant in the development of catalysts for reactions that involve two-electron transformations. nih.govescholarship.org

Interactive Data Table: Redox Properties of Thiol Systems

The following table summarizes key redox-related properties and observations for various thiol-containing systems, providing context for the reactivity of quinoline-2-thiolate.

| System/Reaction | Key Findings | Relevant Processes | Citations |

| General Thiol Oxidation | Thiols are readily oxidized to disulfides by various oxidizing agents. The reaction can often be stopped at the disulfide stage, but stronger conditions can lead to further oxidation to sulfonic acids. | Two-electron oxidation, Dimerization | sci-hub.setandfonline.com |

| Metal-Catalyzed Thiol Oxidation | The rate of oxygen uptake by cysteine is catalyzed by metal ions like iron and copper. The metal ions can form chelate compounds with the thiols, which are then oxidized. | Catalysis, Chelation, Oxidation | sci-hub.se |

| Thiol Oxidation by Hydrogen Peroxide | Thiols can be effectively oxidized to disulfides using hydrogen peroxide, often in the presence of a catalyst like iodide ion. | Catalytic Oxidation | researchgate.net |

| Fluorescent Sensing | Alkylated quinoline-2-thiol derivatives exhibit fluorescence that is quenched upon interaction with metal ions, which is attributed to photoinduced electron transfer (PET). | Photoinduced Electron Transfer (PET), Fluorescence Quenching | researchgate.net |

| Redox-Active Ligands | In iron complexes, π-donating thiolate ligands can interact with π-accepting (α-imino)-N-heterocycle ligands, influencing the electronic structure and redox potentials of the complex. | Ligand-Metal Interactions, Charge Transfer | nih.govescholarship.org |

| Electrochemical Studies | Cyclic voltammetry can be used to determine the oxidation and reduction potentials of quinoline derivatives, providing insight into their electron transfer thermodynamics. | Cyclic Voltammetry, Redox Potentials | beilstein-journals.orgresearchgate.net |

Spectroscopic Characterization and Advanced Computational Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of quinoline-2-thiolate and its derivatives. It provides detailed information at the atomic level regarding the chemical environment of NMR-active nuclei.

¹H and ¹³C NMR are fundamental tools for confirming the organic framework of the quinoline-2-thiolate ligand. researchgate.net The spectra are characterized by signals corresponding to the protons and carbons of the quinoline (B57606) ring system.

In its neutral form, 2-quinolinethiol, the ¹H NMR spectrum in CDCl₃ shows a characteristic set of signals for the aromatic protons. chemicalbook.com The chemical shifts provide a map of the electronic environment of each proton. For instance, typical shifts are observed in the aromatic region, such as a signal at approximately 7.31 ppm and a multiplet ranging from 7.43 to 7.76 ppm. chemicalbook.com A broad signal observed at a significantly downfield shift, around 13.4 ppm, is characteristic of the thiol proton (S-H), indicating its acidic nature. chemicalbook.com The concentration of quinoline derivatives can influence chemical shifts due to intermolecular interactions like π-π stacking. uncw.edu

Theoretical calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach at the Hartree-Fock (HF) level are often employed to predict and help interpret experimental ¹H and ¹³C chemical shifts for quinoline derivatives. tsijournals.com

Table 1: Representative ¹H NMR Chemical Shifts for 2-Quinolinethiol

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.31 - 7.76 |

| Thiol Proton (S-H) | ~13.4 |

Note: Data obtained in CDCl₃ solvent. chemicalbook.com

When quinoline-2-thiolate acts as a ligand in metal complexes, multinuclear NMR becomes an invaluable tool. For organotin(IV) complexes, ¹¹⁹Sn NMR spectroscopy provides direct insight into the coordination environment of the tin center. researchgate.net Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly studied due to its higher sensitivity and natural abundance. huji.ac.il

The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom. huji.ac.il For instance, in a series of complexes with the general formula Sn(EPh)₄₋ₓ(L')ₓ (where L' = quinoline-2-thiolate), distinct ¹¹⁹Sn NMR signals can be observed for each species in the mixture, allowing for detailed speciation studies in solution. researchgate.net The chemical shifts for these types of organotin compounds can span a very wide range. huji.ac.il

Metal complexes containing the quinoline-2-thiolate ligand can exhibit dynamic processes, such as fluxionality and ligand exchange, which can be studied by variable-temperature NMR. wikipedia.orgilpi.com Fluxional molecules are those in which atoms interchange between symmetrically equivalent positions at a rate that influences the NMR spectrum. wikipedia.orgyoutube.com

For example, the ¹³C NMR spectrum of a tin(IV) complex, Sn(C₅H₄NS-S)₂(C₅H₄NS-N,S)₂, shows an exchange-averaged signal at temperatures down to 178 K. This suggests a rapid intramolecular process that renders certain carbon atoms equivalent on the NMR timescale, which is likely a result of fluxional behavior. researchgate.net Such dynamic behavior is common in pentacoordinate and hexacoordinate species, where ligands can rearrange via mechanisms like the Berry pseudorotation or Bailar twist. wikipedia.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of sodium;quinoline-2-thiolate and to analyze its fragmentation patterns, which helps in structural confirmation. The molecular weight of the sodium salt (C₉H₆NNaS) is 183.21 g/mol . guidechem.com

Under electron ionization (EI), the neutral ligand, 2-mercaptoquinoline, would yield a molecular ion (M⁺˙) peak corresponding to its molecular weight of 161.23 g/mol . nih.gov The fragmentation of the quinoline ring is a key feature in the mass spectrum. A common fragmentation pathway for quinoline itself involves the expulsion of a molecule of HCN, leading to a significant fragment ion. chempap.org For substituted quinolines, the fragmentation pattern is influenced by the nature and position of the substituent. chempap.org In the case of quinoline-2-thiolate, fragmentation may involve the loss of sulfur (S) or a thiocarbonyl group (C=S). The stable aromatic structure of the quinoline ring often results in a strong molecular ion peak. libretexts.orgchemguide.co.uk

Analysis of isoquinoline alkaloids, which share structural similarities, shows that fragmentation is highly dependent on the structure, with characteristic losses of small molecules like NH₃ or CH₄ depending on the substituents. nih.gov For thiol-containing compounds, tandem mass spectrometry (MS/MS) can be used to generate specific product ions for sensitive and selective detection. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups and bonding within a molecule. For quinoline-2-thiolate, a key aspect is the thiol-thione tautomerism between the 2-mercaptoquinoline and 2(1H)-quinolinethione forms. researchgate.net

Quantum mechanical calculations predict that the thione tautomer is the more stable form. researchgate.net This is supported by spectroscopic data. The IR spectrum of a thiol (S-H) group typically shows a weak stretching band around 2550 cm⁻¹. rsc.org In contrast, the thione (C=S) group exhibits a stronger absorption in the fingerprint region. Raman spectroscopy is particularly useful for detecting C-S vibrations, which occur between 650-700 cm⁻¹. rsc.org Detailed experimental and theoretical studies on related molecules like quinoline-7-carboxaldehyde have been used to assign the numerous vibrational modes of the quinoline ring system. nih.govresearchgate.net

Table 2: Key Vibrational Modes for Thiol-Containing Compounds

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Thiol (S-H) | Stretching | ~2550 | IR |

| Carbon-Sulfur (C-S) | Stretching | 650 - 700 | Raman |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.

The structural parameters from these studies are crucial for understanding the ligand's bonding capabilities. Key findings from a tin complex include Sn-S bond distances ranging from 2.463(2) to 2.542(2) Å and Sn-N distances of 2.332(2) and 2.324(2) Å. The N-Sn-S angle within the chelate ring is notably acute, at approximately 64-65°. researchgate.net In other metal complexes, such as those with zinc(II) or ruthenium(II), thiolato ligands derived from benzothiazole (B30560) or pyridine (B92270) also coordinate through the sulfur and a ring nitrogen atom, forming distorted tetrahedral or octahedral geometries, respectively. rsc.orgnih.gov These structures provide a model for how the quinoline-2-thiolate ligand likely behaves in its own metal complexes.

Table 3: Selected Bond Parameters from a Tin(IV)-Quinoline-2-thiolate Complex

| Parameter | Value |

|---|---|

| Sn-S Bond Length | 2.463 - 2.542 Å |

| Sn-N Bond Length | 2.324 - 2.332 Å |

| N-Sn-S Chelate Angle | 64.2 - 65.1 ° |

Source: Data from a distorted octahedral Sn(IV) complex. researchgate.net

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction is a powerful analytical technique for the precise determination of the three-dimensional atomic arrangement within a crystal. In the context of quinoline derivatives, this method provides invaluable information about molecular geometry, bond lengths, bond angles, and intermolecular interactions, which collectively dictate the crystal packing.

For instance, the crystal structure of a synthesized quinoline derivative with the empirical formula (C₁₈H₂₁N₃O₇) was determined to belong to the monoclinic system with the P2₁/c space group. chemmethod.com The stability and cohesion of its structure were attributed to C-H…O hydrogen bonds and van der Waals interactions. chemmethod.com

In another study, the X-ray structure of 4,4'-thio-bis(1-methylquinoline-2(1H)-thione) revealed a monoclinic crystal system. researchgate.net The angular molecules within this structure are packed in a manner that facilitates attractive π-π interactions between adjacent molecules. researchgate.net Similarly, the analysis of manganese carbonyl complexes with 2-thiazoline-2-thiol as a ligand, which shares structural similarities with quinoline-2-thiol (B7765226), demonstrated how the ligand can stabilize the metal cluster framework through chelation or bridging. marquette.edu The crystal structure of one such complex, [Mn₂(CO)₇(μ-NS₂C₃H₄)₂], was found to be orthorhombic. marquette.edu

These examples underscore the capability of single crystal X-ray diffraction to elucidate the detailed solid-state structures of complex molecules, providing a fundamental basis for understanding their physical and chemical properties. The data obtained from these studies, such as crystallographic parameters, are crucial for structure-property relationship analyses.

| Compound | Empirical Formula | Crystal System | Space Group | Key Interactions |

| Quinoline Derivative | C₁₈H₂₁N₃O₇ | Monoclinic | P2₁/c | C-H…O hydrogen bonds, van der Waals forces chemmethod.com |

| 4,4'-thio-bis(1-methylquinoline-2(1H)-thione) | Not Specified | Monoclinic | Not Specified | π-π stacking interactions researchgate.net |

| [Mn₂(CO)₇(μ-NS₂C₃H₄)₂] | Not Specified | Orthorhombic | Pbca | Metal-ligand coordination marquette.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

UV-Vis spectroscopy is a technique used to study the electronic transitions within a molecule. maharajacollege.ac.in When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. youtube.com The absorption spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which these transitions occur, providing insights into the electronic structure of the compound.

For quinoline-2-thiol, a tautomeric equilibrium exists with quinoline-2(1H)-thione. researchgate.net The absorption spectra of these tautomers are distinct and can be used to determine the predominant form in a given environment. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can predict the absorption spectra of the individual tautomers, aiding in the interpretation of experimental data. researchgate.net

The electronic transitions observed in UV-Vis spectra are typically categorized as σ → σ, n → σ, π → π, and n → π transitions. youtube.com The energy required for these transitions generally follows the order σ → σ* > n → σ* > π → π* > n → π. youtube.com Aromatic systems like quinoline exhibit characteristic π → π transitions. ubbcluj.ro

The solvent environment can influence the absorption spectrum of a compound. mdpi.com For some quinoline derivatives, a red-shift (shift to longer wavelengths) in the absorption spectrum is observed in more polar solvents, a phenomenon known as solvatochromism. mdpi.comresearchgate.net This sensitivity to the environment's polarity can be exploited in various applications. mdpi.com

The following table summarizes the types of electronic transitions and the typical chromophores in which they occur:

| Transition | Description | Typical Chromophores |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | Saturated compounds (e.g., alkanes) youtube.com |

| n → σ | Excitation of a non-bonding electron to a σ antibonding orbital. | Compounds with heteroatoms (e.g., amines, alcohols) maharajacollege.ac.in |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | Unsaturated compounds (e.g., alkenes, alkynes, aromatic compounds) youtube.com |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | Compounds with double bonds involving heteroatoms (e.g., ketones, aldehydes) youtube.com |

Fluorescence is a type of photoluminescence where a molecule, after absorbing light and reaching an excited electronic state, emits a photon to return to the ground state. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light.

While quinoline-2(1H)-thione, the major tautomer of quinoline-2-thiol, is non-fluorescent, certain derivatives, particularly alkylated ones, exhibit fluorescence. researchgate.net The fluorescence of these derivatives can be influenced by external factors such as pH and the presence of metal ions. researchgate.net